Product packaging for 5-Bromo-2,3-dihydrobenzofuran(Cat. No.:CAS No. 66826-78-6)

5-Bromo-2,3-dihydrobenzofuran

Cat. No.: B126816
CAS No.: 66826-78-6
M. Wt: 199.04 g/mol
InChI Key: UDWFSJAYXTXMLM-UHFFFAOYSA-N
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Description

Significance of 2,3-Dihydrobenzofuran (B1216630) as a Privileged Scaffold in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is considered a "privileged structure," a concept that describes molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govsci-hub.se This versatility makes them ideal starting points for the design of novel therapeutic agents. nih.govrsc.org The rigid structure of the 2,3-dihydrobenzofuran core provides a stable platform for the spatial arrangement of various functional groups, influencing the compound's interaction with biological macromolecules. mdpi.com

Numerous natural products containing the 2,3-dihydrobenzofuran skeleton exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, antimalarial, anti-HIV, and hepatoprotective properties. nih.govmdpi.comrsc.org Notable examples include (+)-conocarpan, known for its antifungal activity, and (+)-decursivine, which has shown antimalarial effects. mdpi.com

The applications of 2,3-dihydrobenzofuran derivatives in medicinal chemistry are extensive. They have been investigated for their potential as:

Anticancer agents: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net

Enzyme inhibitors: They have been explored as inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and phosphodiesterase 1B (PDE1B), which are implicated in inflammation and neurological disorders, respectively. nih.govnih.gov

Neurological disorder treatments: The scaffold is a key component in the synthesis of therapeutic agents targeting neurological conditions. chemimpex.com

Cannabinoid receptor agonists: Specific derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), with potential applications in treating neuropathic pain. nih.gov

Peroxisome proliferator-activated receptor α (PPARα) agonists: A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as potent and selective PPARα agonists, showing potential for hypolipidemic activity. acs.org

Bromo and Extra-Terminal Domain (BET) inhibitors: A series of 2,3-dihydrobenzofurans have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins, which are epigenetic readers. acs.org

The development of efficient and innovative synthetic routes to construct the 2,3-dihydrobenzofuran nucleus is an active area of research, with numerous methods being developed, including transition-metal-catalyzed and transition-metal-free approaches. frontiersin.orgnih.govorganic-chemistry.org

Strategic Importance of Halogenated 2,3-Dihydrobenzofuran Derivatives in Chemical Synthesis

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the 2,3-dihydrobenzofuran scaffold is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of the resulting compounds. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Halogenated derivatives of 2,3-dihydrobenzofuran are valuable intermediates in organic synthesis. The halogen atom serves as a versatile functional handle, allowing for a variety of subsequent chemical transformations, including:

Substitution reactions: The halogen can be replaced by other functional groups, such as hydroxyl, amino, or alkyl groups, to create a diverse range of derivatives.

Coupling reactions: Halogenated benzofurans can participate in cross-coupling reactions to form more complex molecular architectures.

The position of the halogen atom on the benzofuran (B130515) ring can significantly impact the compound's reactivity and biological activity. researchgate.netnih.gov For instance, the bromine atom in 5-Bromo-2,3-dihydrobenzofuran enhances its reactivity, making it a valuable building block for synthesizing a variety of biologically active molecules. chemimpex.com

Overview of Research Trajectories for this compound and its Derivatives

This compound is a key intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Its unique structural features and reactivity make it a focal point of research in synthetic and medicinal chemistry. chemimpex.com

Research involving this compound and its derivatives has explored several avenues:

Synthesis of Novel Therapeutic Agents: This compound serves as a starting material for the creation of new drugs. For example, it has been used in the synthesis of inhibitors for bromodomain-containing protein 4 (BRD4), a target in cancer therapy. ias.ac.in Derivatives such as this compound-7-carboxamide have been investigated as potential PARP-1 inhibitors for cancer treatment.

Development of Synthetic Methodologies: The reactivity of the bromo-substituted scaffold is utilized in developing new synthetic methods. For instance, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols has been achieved through the catalytic activation of N-bromosuccinimide. rsc.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of this compound derivatives and evaluate their biological activity to understand the relationship between their chemical structure and therapeutic potential. nih.gov For example, the synthesis and evaluation of a series of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have led to the identification of potent and selective PPARα agonists. acs.org

The versatility of this compound as a building block continues to drive research into new synthetic transformations and the discovery of novel bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B126816 5-Bromo-2,3-dihydrobenzofuran CAS No. 66826-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWFSJAYXTXMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379854
Record name 5-Bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66826-78-6
Record name 5-Bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN
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Synthetic Methodologies for 5 Bromo 2,3 Dihydrobenzofuran and Its Functionalized Derivatives

Direct Synthesis and Regiospecific Bromination of the 2,3-Dihydrobenzofuran (B1216630) Core

The direct synthesis of 5-Bromo-2,3-dihydrobenzofuran can be achieved by constructing the dihydrofuran ring from a pre-brominated phenolic precursor. A common strategy involves the use of 4-bromophenol (B116583) as a starting material. For instance, the synthesis of 5-Bromo-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran has been accomplished starting from a 2-allyl-4-bromophenol (B1295730) derivative. nih.gov This approach ensures the bromine atom is correctly positioned at the C5 position of the resulting dihydrobenzofuran ring. The cyclization of the 2-allyl-4-bromophenol intermediate is a key step in forming the dihydrofuran ring.

Alternatively, the synthesis can proceed via the formation of the 2,3-dihydrobenzofuran core followed by a regioselective bromination. The ether oxygen of the dihydrofuran ring is an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. Consequently, the C5 position (para to the ether oxygen) is a primary site for electrophilic attack.

Electrophilic aromatic bromination is a widely used method for the preparation of aryl bromides. acs.org For the bromination of 2,3-dihydrobenzofuran, N-bromosuccinimide (NBS) is a commonly employed reagent, often in the presence of a catalyst or in a suitable solvent to control regioselectivity. researchgate.netresearchgate.netmdpi.com The reaction conditions can be tuned to favor the formation of the 5-bromo isomer.

Table 1: Regioselective Bromination of 2,3-Dihydrobenzofuran

Brominating AgentCatalyst/SolventMajor ProductReference
N-Bromosuccinimide (NBS)AcetonitrileThis compound acs.org
N-Bromosuccinimide (NBS)DABCORing-opened product researchgate.netnih.gov

Advanced Synthetic Approaches to the 2,3-Dihydrobenzofuran Framework

Modern organic synthesis has seen the development of powerful transition metal-catalyzed reactions for the construction of heterocyclic frameworks like 2,3-dihydrobenzofuran. These methods offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Syntheses

A variety of transition metals, including palladium, rhodium, copper, and iridium, have been successfully employed to catalyze the formation of the 2,3-dihydrobenzofuran ring system through diverse mechanistic pathways.

Palladium catalysis is a versatile tool for the synthesis of 2,3-dihydrobenzofurans. Intramolecular Heck-type cyclizations are a common approach, where an alkene tethered to an aryl halide undergoes a palladium-catalyzed cyclization to form the dihydrofuran ring. nih.govcaltech.edu Another powerful strategy involves the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov

Furthermore, palladium-catalyzed tandem reactions, such as a three-component coupling-cyclization of a propargyl carbonate, a β-keto ester, and an aryl iodide, can provide highly substituted furan (B31954) derivatives which can be precursors to dihydrobenzofurans. globethesis.com Cascade cyclization of alkene-tethered aryl halides with o-bromobenzoic acids is another elegant palladium-catalyzed method. researchgate.net

Table 2: Palladium-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Intramolecular Heck CyclizationAlkene-tethered aryl halidesPd(II) catalystFunctionalized dihydrobenzofurans nih.govcaltech.edu
Carboalkoxylation2-Allylphenols and aryl triflatesPd(0)/CPhos2,3-Disubstituted dihydrobenzofurans nih.gov
Carbonylative Cyclization2-Alkynylanilines and aryl iodidesPd catalystN-Acyl indoles (related heterocycle) rsc.org
Tandem Cyclization/CouplingAcetylenic active methylenes and aryl bromidesPd(0)/DPPPY G3Vinylidenecyclopentanes semanticscholar.orgmdpi.com

Rhodium catalysts have emerged as powerful tools for the synthesis of 2,3-dihydrobenzofurans, primarily through C-H activation and annulation strategies. mdpi.comnih.gov Rhodium(III)-catalyzed redox-neutral C-H functionalization/cyclization of N-phenoxyacetamides with propargyl carbonates provides an efficient route to 3-alkylidene dihydrobenzofuran derivatives. acs.orgacs.org

Another notable rhodium-catalyzed approach is the chemodivergent coupling of N-phenoxyacetamides and alkylidenecyclopropanes, which can lead to functionalized dihydrobenzofurans. thieme-connect.com Furthermore, rhodium(III)-catalyzed redox-neutral C–H activation/annulation of N-aryloxyacetamides with alkynyloxiranes yields highly functionalized 2,3-dihydrobenzofurans. acs.org

Table 3: Rhodium-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
C-H Functionalization/CyclizationN-Phenoxyacetamides and propargyl carbonatesRh(III) catalyst3-Alkylidene dihydrobenzofurans acs.orgacs.org
Chemodivergent CouplingN-Phenoxyacetamides and alkylidenecyclopropanesRh(III) catalystFunctionalized dihydrobenzofurans thieme-connect.com
C-H Activation/AnnulationN-Aryloxyacetamides and alkynyloxiranesCp*Rh(III) catalystHighly functionalized 2,3-dihydrobenzofurans acs.org

Copper-catalyzed reactions offer a cost-effective and environmentally benign alternative for the synthesis of benzofurans and their dihydro derivatives. A notable method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org Copper can also catalyze the intramolecular O-arylation of 1-(2-haloaryl)ketones to form the C7a–O bond of the benzofuran (B130515) ring system. nih.gov Additionally, copper-catalyzed diyne cyclization can lead to Buchner reaction products or phenyl cyclopropanation, showcasing the versatility of copper in mediating complex cyclizations. rsc.org

Table 4: Copper-Catalyzed Syntheses of Benzofuran and Dihydrobenzofuran Derivatives

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Aerobic Oxidative CyclizationPhenols and alkynesCu catalystPolysubstituted benzofurans rsc.org
Intramolecular O-Arylation1-(2-Haloaryl)ketonesCuIBenzo[b]furans nih.gov
Diyne CyclizationDiynesCu catalystBicycle-fused cycloheptatrienes rsc.org

Iridium catalysts have been utilized for the enantioselective synthesis of substituted dihydrobenzofurans. A key strategy is the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.org This reaction proceeds via C-H activation and allows for the construction of chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jprsc.org This method highlights the potential of iridium catalysis in asymmetric synthesis of complex heterocyclic molecules. nii.ac.jprsc.org

Table 5: Iridium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Intramolecular Hydroarylationm-Allyloxyphenyl ketonesCationic iridium/chiral bisphosphineChiral 3-substituted dihydrobenzofurans nii.ac.jprsc.org

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric methods for the synthesis of 2,3-dihydrobenzofurans is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. A notable strategy involves the asymmetric intramolecular conjugate addition of short-lived C-O axially chiral enolates. This "memory of chirality" (MOC) strategy has been successfully applied to the synthesis of (2R,3S)-3-bis(ethoxycarbonyl)methyl-5-bromo-2-ethoxycarbonyl-2-methyl-2,3-dihydrobenzofuran with a diastereomeric ratio of 91:9. jst.go.jp

Another approach utilizes a palladium-catalyzed intramolecular Heck-Matsuda reaction. This method has been employed for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. For instance, an electron-withdrawing monosubstituted arenediazonium salt bearing a 7-bromo substituent afforded the corresponding product with an excellent enantiomeric ratio of 97:3. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydrobenzofurans. A domino Friedel-Crafts/substitution reaction using a quinine-based novel bifunctional organocatalyst has been developed to produce various chiral dihydrobenzofuran derivatives with high enantiomeric excess (up to >99% ee). metu.edu.tr Bifunctional tertiary amine-thiourea catalysts have also been successfully used in the diastereo- and enantioselective intramolecular Michael addition of keto-enone substrates to yield trans-2,3-disubstituted-2,3-dihydrobenzofurans with high diastereomeric and enantiomeric ratios. rsc.org

MethodKey FeaturesExample ProductStereoselectivityReference
Asymmetric Intramolecular Conjugate AdditionMemory of Chirality (MOC) strategy with C-O axially chiral enolates.(2R,3S)-3-Bis(ethoxycarbonyl)methyl-5-bromo-2-ethoxycarbonyl-2-methyl-2,3-dihydrobenzofuran91:9 dr jst.go.jp
Intramolecular Heck-Matsuda ReactionPalladium-catalyzed, using chiral N,N-ligands.7-Bromo-3,3-disubstituted-2,3-dihydrobenzofuran derivative97:3 er nih.gov
Organocatalytic Domino ReactionFriedel-Crafts/substitution with a bifunctional quinine-based catalyst.Chiral dihydrobenzofuran derivativesUp to >99% ee metu.edu.tr
Organocatalytic Intramolecular Michael AdditionBifunctional tertiary amine-thiourea catalyst.trans-2,3-Disubstituted-2,3-dihydrobenzofuran derivativesUp to 96:4 dr, 95:5 er rsc.org

Domino Annulation and Multicomponent Reactions

Domino and multicomponent reactions offer efficient and atom-economical pathways to complex molecules like functionalized 5-bromo-2,3-dihydrobenzofurans in a single synthetic operation. These reactions are advantageous as they reduce the number of purification steps, saving time and resources. nih.gov

A notable example is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This strategy provides a route to functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity. rsc.org While this specific study does not report the synthesis of a 5-bromo substituted derivative, the methodology is broadly applicable to a range of substituted salicyl imines, suggesting its potential for the synthesis of this compound derivatives.

Phosphine-mediated sequential annulation reactions have also been explored for the synthesis of functionalized benzofurans and dihydrobenzofurans. scilit.com These reactions proceed under mild, metal-free conditions and can construct two rings in a single step, highlighting the efficiency of domino processes.

Reaction TypeKey Reagents/CatalystProduct TypeKey FeaturesReference
Domino AnnulationCs2CO3 (catalyst), salicyl N-phosphonyl imines, bromo malonatesFunctionalized 2,3-dihydrobenzofuransAsymmetric synthesis, high yield and diastereoselectivity. rsc.org
Phosphine-Mediated Sequential AnnulationPPh3, ene-yne-ketonesFunctionalized benzofurans and 4,5-dihydrobenzofuransMetal-free, mild conditions, two-ring construction in one step. scilit.com

Cyclization Reactions from Precursors (e.g., o-Quinone Methides)

The in situ generation of reactive intermediates like ortho-quinone methides (o-QMs) followed by their cyclization is a powerful strategy for the synthesis of 2,3-dihydrobenzofurans. nih.gov These highly reactive species can be trapped by various nucleophiles or participate in cycloaddition reactions to form the dihydrobenzofuran ring system.

One such method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This generates an o-QM intermediate, which then undergoes a Michael addition with a nucleophile, followed by an intramolecular 5-exo-tet elimination of a bromide anion to yield 3-substituted 2,3-dihydrobenzofurans in a one-pot reaction. organic-chemistry.org

Another approach is the [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane. This metal-free, one-pot synthesis proceeds under mild conditions to afford functionalized 2,3-dihydrobenzofurans. rsc.org Organocatalytic [4+1] cyclization of o-QMs with Morita-Baylis-Hillman (MBH) carbonates, catalyzed by phosphines, also provides a route to 2,3-dihydrobenzofuran scaffolds. rsc.org

Precursor Generation MethodKey Reagents/CatalystProduct TypeKey FeaturesReference
Fluoride-induced desilylationFluoride source (e.g., TBAF)3-Substituted 2,3-dihydrobenzofuransOne-pot synthesis, in situ generation of o-QM. organic-chemistry.org
[4+1] AnnulationBromonitromethaneFunctionalized 2,3-dihydrobenzofuransMetal-free, mild conditions. rsc.org
Organocatalytic [4+1] CyclizationPhosphine (B1218219) catalyst, MBH carbonates2,3-Dihydrobenzofuran scaffoldsEnantioselective variants have been developed. rsc.org

Sustainable Synthetic Protocols (e.g., Visible Light Catalysis)

In recent years, the development of sustainable synthetic methods has gained significant attention. Visible-light photocatalysis has emerged as a green and efficient tool for the synthesis of various organic compounds, including 2,3-dihydrobenzofurans. researchgate.net These reactions often proceed under mild conditions, utilizing light as a renewable energy source.

A visible-light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans has been developed through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. This method is promoted by a simple I2/SnCl2 system and blue LED irradiation, and it tolerates a variety of functional groups. mdpi.com

Another sustainable approach is the visible-light-activated transition metal photocatalysis for the oxidative [3+2] cycloaddition of phenols and alkenes. This protocol uses ammonium (B1175870) persulfate as a benign terminal oxidant and is applicable to the modular synthesis of a large family of dihydrobenzofuran natural products. nih.gov A visible-light photoredox-catalyzed carbon radical-mediated strategy has also been described for the in situ formation of ortho-quinone methides from 2-vinyl phenols, leading to the synthesis of trifluoromethylated 2,3-dihydrobenzofurans through a multicomponent cyclization. rsc.org

MethodKey Reagents/CatalystProduct TypeKey FeaturesReference
Visible-light-mediated oxyselenocyclizationI2/SnCl2, blue LED2,3-Chalcogenil-dihydrobenzofuransSustainable, mild conditions. mdpi.com
Visible-light photocatalytic [3+2] cycloadditionRu(bpy)3Cl2, ammonium persulfateDihydrobenzofuran derivativesBenign oxidant, modular synthesis. nih.gov
Visible-light photoredox-catalyzed multicomponent cyclizationPhotocatalyst, Umemoto's reagent, sulfur ylidesTrifluoromethylated 2,3-dihydrobenzofuransIn situ generation of o-QM. rsc.org

Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a versatile building block for the synthesis of more complex molecules. The bromine atom provides a handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

Introduction of Aldehyde Functionality via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comwikipedia.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3). nrochemistry.comdrugfuture.com The electron-rich nature of the 2,3-dihydrobenzofuran ring system makes it a suitable substrate for this electrophilic substitution reaction.

The formylation of this compound is expected to occur at the position ortho to the oxygen atom and para to the bromine atom, which is the C7 position, due to the directing effects of the substituents. This leads to the formation of 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.

SubstrateReagentsProductKey FeaturesReference
This compoundDMF, POCl37-Bromo-2,3-dihydrobenzofuran-5-carbaldehydeFormylation of an electron-rich heterocycle. ijpcbs.comwikipedia.orgnrochemistry.comdrugfuture.com

Transformations to Organometallic Reagents (e.g., Boronic Acids)

The bromine atom in this compound can be readily converted into an organometallic functionality, such as a boronic acid. This transformation is typically achieved through a lithium-halogen exchange reaction followed by quenching with a borate (B1201080) ester.

For instance, the synthesis of (this compound-7-yl)boronic acid can be accomplished by treating 5,7-dibromo-2,3-dihydrobenzofuran (B50448) with a strong base like n-butyllithium at low temperatures to selectively perform a lithium-halogen exchange at the more accessible 7-position. The resulting organolithium species is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid. google.com This boronic acid derivative is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents at the 7-position of the dihydrobenzofuran core.

Starting MaterialKey ReagentsProductKey FeaturesReference
5,7-Dibromo-2,3-dihydrobenzofuran1. n-Butyllithium 2. Trimethyl borate 3. Acidic workup(this compound-7-yl)boronic acidLithium-halogen exchange followed by borylation. Creates a versatile building block for cross-coupling reactions. google.com

Formation of Functionalized Side Chains (e.g., Alcohols, Amines)

The introduction of functionalized side chains, particularly those containing alcohol and amine moieties, onto the this compound scaffold is a critical step in the synthesis of a diverse range of derivatives for various scientific applications. These functional groups serve as versatile handles for further molecular elaboration, enabling the construction of more complex structures and the exploration of structure-activity relationships. Methodologies for incorporating these functionalities primarily target the C2 and C3 positions of the dihydrofuran ring.

Synthesis of Alcohol Derivatives

A primary route to alcohol-functionalized 5-bromo-2,3-dihydrobenzofurans involves the synthesis and subsequent reduction of corresponding carboxylic acid precursors. The key intermediate, (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol, is a prominent example of a C2-functionalized alcohol derivative.

The synthesis can commence with the preparation of this compound-2-carboxylic acid. While direct synthesis of this specific acid is not extensively detailed in readily available literature, analogous syntheses of benzofuran-2-carboxylic acids suggest a viable pathway. One such method involves the Perkin rearrangement of a substituted coumarin (B35378) under basic conditions, which can be efficiently promoted by microwave irradiation. For instance, a 3-bromocoumarin can be converted to a benzofuran-2-carboxylic acid in high yield. nih.gov A similar strategy could potentially be adapted for the dihydrobenzofuran analogue.

Once the this compound-2-carboxylic acid is obtained, it can be reduced to the corresponding primary alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) are typically effective for this transformation. The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid, followed by workup to yield the alcohol.

Table 1: Synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol

Step Reaction Reagents and Conditions Product
1 Perkin Rearrangement (Hypothetical) 3,X-dibromo-coumarin derivative, NaOH, Ethanol, Microwave This compound-2-carboxylic acid

An alternative approach to alcohol functionalization involves the palladium-catalyzed tandem cyclization/Suzuki-coupling reaction of an appropriate phenol (B47542) precursor with a suitable boronic acid. This methodology has been utilized to synthesize various functionalized 2,3-dihydrobenzofurans. nih.gov

Synthesis of Amine Derivatives

The introduction of an amine functional group onto the this compound core can be approached through several synthetic strategies. While direct amination of the dihydrobenzofuran ring is challenging, the conversion of other functional groups into amines is a more common and effective approach.

One potential pathway involves the conversion of the previously synthesized alcohol, (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol, into an amine. This can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or a mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. Subsequently, the resulting sulfonate ester can undergo nucleophilic substitution with an amine source, such as sodium azide (B81097) (NaN₃), to form an azide intermediate. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Another strategy for the synthesis of aminobenzofuran derivatives involves a [4+1] cycloaddition reaction. For instance, 2-aminobenzofurans have been synthesized from ortho-quinone methides and isocyanides. nih.gov While this method yields a benzofuran rather than a dihydrobenzofuran, it demonstrates a pathway for the formation of a C-N bond at the C2 position. Adaptation of this methodology to precursors that would yield the dihydro-analogue could be a potential route.

Furthermore, amides of this compound-2-carboxylic acid can be synthesized by coupling the carboxylic acid with an appropriate amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov While this introduces an amine functionality as part of an amide, it represents a key method for incorporating nitrogen-containing side chains.

Table 2: Potential Synthetic Routes to Amine-Functionalized this compound

Route Starting Material Key Transformation(s) Intermediate/Product
1 (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol 1. Tosylation/Mesylation 2. Azide substitution 3. Reduction 2-(aminomethyl)-5-bromo-2,3-dihydrobenzofuran

Reactivity and Transformation Pathways of 5 Bromo 2,3 Dihydrobenzofuran

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of 5-Bromo-2,3-dihydrobenzofuran is a key functional group that enables the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly in the synthesis of biaryls, styrenes, and conjugated dienes. organic-synthesis.comharvard.edunih.gov The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.govyonedalabs.com

For this compound, the bromine atom serves as the electrophilic partner (the aryl halide). This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the dihydrobenzofuran core. The general conditions for such a transformation are outlined in the table below.

ComponentTypical Reagents/ConditionsRole in Reaction
Aryl HalideThis compoundElectrophilic coupling partner
Organoboron ReagentArylboronic acids (R-B(OH)₂) or esters (R-B(OR')₂)Nucleophilic coupling partner
CatalystPalladium complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
BaseInorganic bases like K₂CO₃, Na₂CO₃, K₃PO₄Activates the organoboron species for transmetalation
SolventBiphasic (e.g., Toluene/Water) or single-phase (e.g., Dioxane, THF)Solubilizes reactants and facilitates the reaction

Research has demonstrated the utility of Suzuki coupling on bromo-substituted aromatic and heterocyclic scaffolds. For instance, the synthesis of 2-arylbenzofuran derivatives has been achieved via Suzuki reactions on brominated precursors, highlighting the robustness of this method for functionalizing such cores. nih.gov Similarly, studies on unprotected ortho-bromoanilines show that Suzuki coupling is effective for a wide variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic types, further underscoring the broad applicability of this reaction. nih.gov These examples serve as a strong precedent for the successful application of Suzuki-Miyaura coupling to this compound for the synthesis of diverse derivatives.

In cross-coupling reactions, the choice of ligand coordinated to the metal catalyst (typically palladium or nickel) is crucial for controlling reactivity, stability, and selectivity. thieme-connect.de Ligands can influence the rate of oxidative addition and reductive elimination, and they can dictate the regioselectivity of a reaction when multiple reactive sites are present. wikipedia.orgharvard.edu

For a molecule like this compound, regioselectivity becomes critical if other potentially reactive sites exist or are introduced. While the C-Br bond is the primary site for standard cross-coupling, ligand design can prevent or promote reactions at other positions, such as C-H activation.

Key aspects of ligand design that influence regioselectivity include:

Steric Bulk : Bulky ligands can direct the catalyst to the most accessible site on a substrate. For example, bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) are effective for coupling less reactive aryl chlorides and can also influence which halide is activated in a polyhalogenated substrate. harvard.edu

Bite Angle : For bidentate phosphine ligands, the natural bite angle (the P-Metal-P angle) can significantly impact the catalytic activity. Ligands with large bite angles, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are believed to promote reductive elimination over other side reactions like β-hydride elimination. harvard.edu

Electronic Properties : Electron-rich ligands generally increase the rate of oxidative addition, which is often the rate-limiting step for less reactive halides like aryl chlorides. yonedalabs.com

In a practical example of ligand-controlled selectivity, a palladium-catalyzed tandem cyclization/cross-coupling of chromone (B188151) derivatives showed that the reaction pathway could be selectively controlled. acs.org The addition of a bulky bidentate phosphine ligand favored a 6-endo-dig cyclization pathway, whereas a different additive favored a 5-exo-dig pathway, demonstrating how ligand choice can direct the outcome of a complex transformation. acs.org This principle is directly applicable to designing selective transformations for this compound, ensuring that reactions occur exclusively at the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must contain a good leaving group (like a halide).

The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com

These EWGs are crucial because they stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

In the case of this compound, the bromine atom is a suitable leaving group. However, the dihydrofuran ring itself does not possess strong electron-withdrawing character. The ether oxygen atom is electron-donating through resonance and slightly electron-withdrawing through induction. This electronic profile does not sufficiently activate the aromatic ring for standard SNAr reactions. Consequently, this compound is generally unreactive towards nucleophiles under typical SNAr conditions. For the reaction to proceed, additional strong electron-withdrawing groups would need to be present on the aromatic ring, for example, at the 4- or 6-positions.

Position of EWG Relative to BromineEffect on SNAr ReactivityReason
Ortho (4- or 6-position)Strong ActivationAllows for direct resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.org
Para (not applicable for 5-bromo)Strong ActivationAllows for direct resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.org
Meta (7-position)No Significant ActivationThe negative charge cannot be delocalized onto the EWG through resonance. youtube.com

Ring-Opening Reactions of the Dihydrofuran Moiety

The dihydrofuran ring in this compound, while relatively stable, can be induced to open under specific chemical conditions. These reactions typically involve the cleavage of one of the carbon-oxygen bonds and provide a route to linear phenolic structures or other rearranged heterocyclic systems.

Lewis acids can activate the oxygen atom of the dihydrofuran ring, making the adjacent carbon atoms more susceptible to nucleophilic attack, which can lead to ring cleavage. mdpi.com This strategy has been employed in the synthesis of complex molecules where the dihydrobenzofuran serves as a masked phenol (B47542) or a precursor to a different ring system.

A notable example involves the challenging ring cleavage of a complex dihydrobenzofuran derivative during the synthesis of (-)-quinocarcinamide. researchgate.net In this case, a combination of Lewis acids, specifically boron trifluoride etherate (BF₃·Et₂O) and silicon tetrachloride (SiCl₄), was used to achieve a ring-opening chlorination, successfully converting the dihydrobenzofuran into a functionalized phenol derivative in high yield. researchgate.net This demonstrates that strong Lewis acids can effectively mediate the scission of the dihydrofuran ring.

Other studies have shown that Lewis acids like samarium(II) iodide can initiate the ring opening of 2,3-dihydrobenzofuran (B1216630), although the stability of the resulting products can be a challenge. mdpi.com The development of Lewis acid-catalyzed intramolecular benzannulation reactions, where 5-(indolyl)-2,3-dihydrofuran acetals undergo ring-opening, further illustrates the utility of this approach in transforming the dihydrofuran core. mdpi.com

Cleavage of the carbon-oxygen bonds in the dihydrofuran ring can occur through various mechanisms beyond Lewis acid mediation. These processes are fundamental to the transformation of the benzofuran (B130515) skeleton. kyoto-u.ac.jp

One significant pathway is the cleavage of the benzylic C(sp³)-O bond. For instance, in the hydrodeoxygenation of 2,3-dihydrobenzofuran over a NiMoP/Al₂O₃ catalyst, the initial step involves the cleavage of this C-O bond via nucleophilic substitution, leading to the formation of 2-ethylphenol. researchgate.net This type of ring-opening transforms the heterocyclic structure into a linear alkylphenol.

Reductive cleavage using alkali metals is another method for C-O bond scission in benzofurans. kyoto-u.ac.jp Additionally, oxidative cleavage reactions, though more commonly associated with C=C bonds, can be designed to target C-O bonds under specific enzymatic or catalytic conditions. nih.gov While the oxidative cleavage of aliphatic C-C bonds is a well-studied area, related principles can be applied to the cleavage of strained or activated C-O bonds in heterocyclic systems. usu.edu

The specific pathway for C-O bond cleavage in this compound would depend on the chosen reagents and reaction conditions, offering diverse synthetic routes from this starting material.

Intramolecular Epoxide Ring Opening Reactions

Intramolecular epoxide ring-opening reactions are a powerful strategy for the construction of fused heterocyclic systems, where the 2,3-dihydrobenzofuran nucleus serves as a foundational component. This approach is particularly relevant in the synthesis of natural products and their analogues, such as pterocarpans, which exhibit a wide range of biological activities. The formation of these complex structures often proceeds via a phenolate-mediated intramolecular cyclization.

The general strategy involves the elaboration of the this compound core to introduce a side chain containing an epoxide moiety. The phenolic oxygen, either inherently present or unmasked at a specific position on the benzofuran ring, can then act as an internal nucleophile. Under basic conditions, the phenolate (B1203915) ion is generated, which subsequently attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the concurrent formation of a new heterocyclic ring.

A representative transformation involves a this compound derivative bearing a glycidyl (B131873) ether side chain. Treatment of this precursor with a suitable base generates a phenolate, which then attacks the terminal carbon of the epoxide in an intramolecular SN2 fashion. This regio- and stereoselective cyclization results in the formation of a new six-membered ring fused to the dihydrobenzofuran core, a key step in the assembly of the pterocarpan (B192222) skeleton. The stereochemistry of the newly formed stereocenters is controlled by the stereochemistry of the starting epoxide.

Table 1: Representative Intramolecular Epoxide Ring Opening Reaction

ReactantProductReagents and ConditionsYield (%)
This compound derivative with epoxide side chainFused pterocarpan precursor1. NaH, THF, 0 °C to rt2. Intramolecular cyclization85

This is a representative example based on established chemical principles of phenolate-mediated intramolecular epoxide ring-opening reactions.

Functional Group Interconversions and Chemoselective Reactions

The ability to selectively modify functional groups appended to the this compound skeleton is crucial for the synthesis of target molecules with specific properties. Chemoselective oxidations and reductions of aldehyde groups are fundamental transformations in this context.

An aldehyde group attached to the this compound ring, for instance at the 6-position, can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other potentially reactive sites in the molecule, such as the bromine substituent or the dihydrofuran ring.

Selective Oxidation:

The Pinnick oxidation is a highly effective and mild method for the selective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups. This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a buffer, typically a phosphate (B84403) buffer, and a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. The reaction proceeds under weakly acidic conditions and is known for its high chemoselectivity and tolerance of a wide range of functional groups.

When applied to a this compound-6-carbaldehyde, the Pinnick oxidation would be expected to cleanly convert the aldehyde to the corresponding carboxylic acid, leaving the bromo-substituent and the dihydrobenzofuran ring intact.

Table 2: Selective Oxidation of a this compound Aldehyde Derivative

ReactantProductReagents and ConditionsYield (%)
5-Bromo-6-formyl-2,3-dihydrobenzofuranThis compound-6-carboxylic acidNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt>90

This is a representative example based on the well-established Pinnick oxidation protocol.

Selective Reduction:

For the chemoselective reduction of an aldehyde to a primary alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and alkyl halides under standard conditions. This selectivity allows for the targeted reduction of the aldehyde group on the this compound scaffold without affecting the aryl bromide.

The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with water or a mild acid provides the corresponding primary alcohol.

Table 3: Selective Reduction of a this compound Aldehyde Derivative

ReactantProductReagents and ConditionsYield (%)
5-Bromo-6-formyl-2,3-dihydrobenzofuran(this compound-6-yl)methanolNaBH₄, MeOH, rt>95

This is a representative example based on the well-established sodium borohydride reduction protocol.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydrobenzofuran Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-Bromo-2,3-dihydrobenzofuran. Both ¹H and ¹³C NMR provide specific details about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dihydrobenzofuran (B1216630) derivatives allows for the identification of protons in different regions of the molecule. In the case of this compound, the aromatic protons typically appear as complex multiplets in the downfield region due to spin-spin coupling. The protons on the dihydrofuran ring, specifically at positions 2 and 3, exhibit characteristic signals that can confirm the saturation of this part of the molecule. The coupling constants between protons on adjacent carbons (H-2 and H-3) are particularly useful in determining the stereochemical relationship of substituents on the dihydrofuran ring in more complex derivatives.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom, although symmetry in some derivatives can lead to fewer signals than the total number of carbons. The carbon atom attached to the bromine (C-5) will experience a characteristic shift. Carbons in the aromatic ring generally resonate in the range of 110-160 ppm, while the sp³ hybridized carbons of the dihydrofuran ring (C-2 and C-3) appear further upfield. libretexts.org Specifically, sp³-hybridized carbons typically absorb between 0 and 90 δ, while sp² carbons absorb from 110 to 220 δ. libretexts.org

Below is a table summarizing typical chemical shift ranges for the parent 2,3-dihydrobenzofuran scaffold. The presence of the bromine atom at the 5-position will induce further shifts in the aromatic region.

Interactive Data Table: Typical NMR Chemical Shift Ranges for 2,3-Dihydrobenzofuran

NucleusPositionTypical Chemical Shift (ppm)Multiplicity
¹HAromatic (H-4, H-6, H-7)6.7 - 7.2Multiplet
¹HMethylene (H-2)~4.5Triplet
¹HMethylene (H-3)~3.2Triplet
¹³CAromatic (C-3a, C-7a)120 - 160Singlet
¹³CAromatic (C-4, C-5, C-6, C-7)109 - 130Singlet
¹³CMethylene (C-2)~71Singlet
¹³CMethylene (C-3)~29Singlet

X-ray Crystallography for Precise Molecular Architecture Determination

The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are critical for understanding the solid-state properties of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. msu.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups of the dihydrofuran ring, appearing just below 3000 cm⁻¹.

C-O-C stretching: The ether linkage in the dihydrofuran ring will have a characteristic stretching vibration in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-Br stretching: A weaker absorption is expected in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Studies on related compounds, such as 2-amino-5-bromobenzoic acid, have utilized FT-IR spectroscopy to identify these characteristic vibrations. ijtsrd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. msu.edu The chromophore in this compound is the substituted benzene ring fused to the dihydrofuran ring. The presence of the bromine atom and the ether oxygen, both having non-bonding electrons, can influence the position and intensity of the absorption maxima (λ_max). Conjugation is a major structural feature identified by this technique. libretexts.org The UV-Vis spectrum of this compound is expected to show absorptions in the UV region, characteristic of a substituted benzene derivative. Theoretical and experimental studies on similar brominated aromatic compounds have been conducted to analyze their electronic properties and absorption spectra. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₇BrO), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.

The expected molecular weight for the most abundant isotopes would be:

C₈H₇⁷⁹BrO: ~198 g/mol

C₈H₇⁸¹BrO: ~200 g/mol

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for dihydrobenzofuran derivatives may involve the loss of fragments from the dihydrofuran ring or cleavage of the ether bond. Electron ionization mass spectra of related compounds like 2,3-dihydrobenzofuran-5-carboxaldehyde (B20428) show characteristic fragmentation patterns that help in their identification. researchgate.net The base peak in the mass spectrum of the parent 2,3-dihydrobenzofuran is often the molecular ion, indicating its relative stability. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used due to its favorable balance between accuracy and computational cost. A typical DFT study on 5-Bromo-2,3-dihydrobenzofuran would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometrical Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometrical optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state (a stable conformation) is found. For this compound, the dihydrofuran ring is non-planar, which means conformational analysis would be necessary to identify the global minimum energy structure among possible conformers. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests high reactivity and the possibility of intramolecular charge transfer. Calculations would provide the specific energy values for the HOMO, LUMO, and the resulting energy gap, typically expressed in electron volts (eV).

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface and color-coded to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MESP map would likely show negative potential around the oxygen and bromine atoms due to their high electronegativity, highlighting them as potential sites for interaction.

Global Reactivity Descriptors and Chemical Activity Assessment

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ²/2η).

Thermochemical Properties and Reaction Energetics

DFT calculations can also predict various thermochemical properties at a standard state (e.g., 298.15 K and 1 atm). These properties include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). Such data are vital for understanding the stability of the molecule and the energetics of reactions in which it might participate.

Vibrational Frequency Calculations and Spectroscopic Correlations

After geometrical optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. By correlating the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes (e.g., C-H stretching, C=C bending) to the observed spectral peaks.

Molecular Modeling and Dynamics Simulations

Computational approaches, particularly molecular modeling and molecular dynamics (MD) simulations, have become instrumental in understanding the behavior of molecules like this compound at an atomic level. These methods provide insights into the conformational dynamics and interaction profiles that govern the biological activity of the 2,3-dihydrobenzofuran (B1216630) scaffold.

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecular systems, offering a detailed view of protein-ligand stability and the conformational changes that can occur upon binding. For instance, MD simulations are frequently employed to assess the stability of docked complexes, tracking metrics like the root-mean-square deviation (RMSD) of protein alpha-carbons to ensure the system reaches equilibrium. Such simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the affinity and specificity of a ligand for its target protein. These computational techniques are advantageous for predicting binding affinities and understanding desolvation effects, complementing experimental studies. nih.govmdpi.com

Ligand-steered modeling is a computational strategy that utilizes known ligands to help shape and refine the binding site of a target protein, which is particularly useful when experimental structures of the active state are unavailable. This approach has been successfully applied to understand the interaction of 2,3-dihydrobenzofuran derivatives with G-protein-coupled receptors (GPCRs), such as the cannabinoid receptor 2 (CB2). nih.gov

In the absence of a crystal structure for the active state of the CB2 receptor, ligand-steered homology modeling has been employed to elucidate the binding mode of 2,3-dihydrobenzofuran-based agonists. This method involves using the ligand to guide the optimization of the binding pocket through a process of docking-based stochastic global energy minimization. The resulting models can predict key interactions between the ligand and receptor residues. nih.gov

A summary of key interactions predicted by ligand-steered modeling for 2,3-dihydrobenzofuran derivatives at the CB2 receptor is presented below:

Interaction TypeInteracting Residues (Helices)Role in Binding
Hydrogen BondsS3.31, T3.35, Y5.39, N7.45Stabilize the ligand in the binding pocket.
π-π StackingY5.39, F5.46, W5.43, W6.48Interaction with aromatic moieties of the ligand.
Van der WaalsResidues in Helices 3–7Contribute to overall binding affinity.

This table is based on computational models of 2,3-dihydrobenzofuran derivatives interacting with the CB2 receptor. nih.gov

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand binding. africanjournalofbiomedicalresearch.commdpi.com Docking studies have been performed on various derivatives of the 2,3-dihydrobenzofuran scaffold to explore their potential as inhibitors of different enzymes and their interactions with proteins. nih.govresearchgate.netresearchgate.net

The process typically involves generating multiple conformations of the ligand and fitting them into the binding site of the protein. The resulting poses are then scored based on a function that estimates the binding affinity. These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For example, docking studies of 2,3-dihydrobenzofuran derivatives have been used to investigate their potential as inhibitors of phosphodiesterase 1B (PDE1B), where the goal is to identify novel chemical scaffolds for the treatment of neurological disorders. nih.gov In such studies, ensemble docking, which utilizes multiple crystal structures of the target protein, can be employed to improve the chances of identifying active compounds. nih.gov

The binding energies calculated from docking studies provide a quantitative measure of the predicted affinity. For 2,3-dihydrobenzofuran derivatives, these studies have shown that substituents at various positions can play a crucial role in determining biological activity. researchgate.net For instance, in studies against microbial proteins, specific substitutions on the dihydrobenzofuran ring were found to be important for achieving high binding affinities. africanjournalofbiomedicalresearch.comresearchgate.net

The following table summarizes the findings from various docking studies involving 2,3-dihydrobenzofuran derivatives against different protein targets:

Protein TargetPurpose of StudyKey Findings
Phosphodiesterase 1B (PDE1B)Identification of novel inhibitors for neurological disorders.Ensemble docking with multiple protein structures improved the identification of potential lead compounds. nih.gov
Fungal, Bacterial, and Viral ProteinsInvestigation of antimicrobial and antiviral potential.The 2,3-dihydrobenzofuran scaffold showed potential as a basis for designing inhibitors against various microbial proteins. researchgate.net
Microbial ProteinsPrediction of antibacterial activity.Certain substituted benzofuran (B130515) derivatives exhibited strong binding affinities, suggesting their potential as antibacterial agents. africanjournalofbiomedicalresearch.com

This table provides an overview of the application of protein-ligand docking to the 2,3-dihydrobenzofuran scaffold and its derivatives.

Applications in Advanced Materials Science

Organic Light-Emitting Diode (OLED) Materials

Electron blocking layers (EBLs) are essential components in OLEDs that prevent electrons from leaking from the emissive layer to the hole transport layer, thereby improving charge recombination efficiency within the emissive zone. Dihydrobenzofuran derivatives have been investigated for this purpose due to their suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can create an effective energy barrier for electrons.

Recent research has focused on the synthesis of novel electron blocking materials incorporating the dihydrobenzofuran structure. For instance, complex molecules that fuse a dimethyl-dihydrobenzofuran unit with other polycyclic aromatic structures have been developed. These materials are designed to have high triplet energy levels, which is crucial for preventing the quenching of phosphorescent emitters in the emissive layer, and good thermal stability to ensure long device lifetimes. The specific substitution patterns on the dihydrobenzofuran ring can be tailored to fine-tune the electronic properties and optimize the performance of the EBL.

The incorporation of dihydrobenzofuran derivatives in OLEDs has been shown to significantly enhance both luminous efficiency and operational stability. By effectively confining charge carriers and excitons within the emissive layer, these materials contribute to higher rates of radiative recombination, leading to improved external quantum efficiencies (EQE).

For example, blue fluorescent OLEDs employing an electron blocking layer based on a dimethyl-dihydrobenzofuran derivative have demonstrated a high EQE. In one study, a device utilizing such a material achieved an EQE of 7.15%. Furthermore, the thermal stability and morphological robustness of these dihydrobenzofuran-based materials contribute to enhanced device longevity. The same study reported a device lifetime of 277 hours at a current density of 10 mA cm⁻², which was a significant improvement compared to devices using standard EBL materials.

The performance of these advanced materials highlights the potential of the dihydrobenzofuran core in creating next-generation OLEDs with superior brightness, efficiency, and durability.

Device MetricPerformance
Maximum External Quantum Efficiency (EQE)7.15%
Device Lifetime (at 10 mA cm⁻²)277 hours

Functional Organic Materials and Polymeric Systems

The 2,3-dihydrobenzofuran (B1216630) scaffold is a versatile building block for a variety of functional organic materials beyond OLEDs. Its derivatives have been explored in medicinal chemistry and as intermediates in the synthesis of complex organic molecules.

Biological and Medicinal Chemistry Research

Role of the 2,3-Dihydrobenzofuran (B1216630) Scaffold in Drug Discovery and Development

The 2,3-dihydrobenzofuran framework is a core component in a multitude of biologically active natural products and synthetic compounds, including approved drugs. scilit.com This scaffold is considered a "privileged structure" due to its ability to bind to various biological targets with high affinity. nih.gov Its prevalence in nature is seen in compounds like ailanthoidol, which exhibits anticancer and antiviral activities, and eurothiocin B, an α-glucosidase inhibitor. mdpi.com

The versatility of the 2,3-dihydrobenzofuran scaffold allows for the synthesis of diverse compound libraries with varying physicochemical properties. scilit.comacs.org This structural diversity is crucial for exploring structure-activity relationships and optimizing lead compounds. acs.org Researchers have successfully developed synthetic protocols to create libraries of 2,3-dihydrobenzofuran derivatives, enabling the exploration of their therapeutic potential against various diseases. scilit.comresearchgate.net The scaffold's utility extends to the development of agents for neurological disorders, inflammation, and cancer. nih.govnih.gov For instance, derivatives of 2,3-dihydrobenzofuran have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of neuropathic pain. nih.gov

Structure-Activity Relationship (SAR) Studies of 2,3-Dihydrobenzofuran Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 2,3-dihydrobenzofuran derivatives influences their biological activity. These studies have revealed key structural features that can be modified to enhance potency and selectivity.

For instance, in the development of anti-inflammatory and potential anticancer agents, it has been observed that the biological effects of benzofuran (B130515) and 2,3-dihydrobenzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. nih.govresearchgate.net Specifically, two compounds with difluorine, bromine, and either an ester or carboxylic acid group demonstrated a significant inhibition of cancer cell proliferation by approximately 70%. nih.govresearchgate.net

In the context of GPR119 agonists for potential type 2 diabetes treatment, SAR studies have focused on optimizing substituents on the dihydrobenzofuran ring, as well as modifications to attached piperidine (B6355638) or piperazine (B1678402) rings. nih.gov These efforts have led to the identification of potent modulators with favorable metabolic stability. nih.gov

Furthermore, SAR analysis of derivatives designed as anticancer agents has highlighted the importance of specific substitutions. For example, the presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity against tumor cells. mdpi.com This activity was further improved by a morpholinyl substitution at the para position of the N-phenethyl ring. nih.gov

Pharmacological Activities and Molecular Mechanisms of Action

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the design of novel anticancer agents. mdpi.com Derivatives of this scaffold have demonstrated significant cytotoxic activities against a range of human cancer cell lines, including those of the colon, breast, lung, prostate, and kidney. researchgate.net The anticancer potential of these compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. nih.govresearchgate.net

For example, certain fluorinated 2,3-dihydrobenzofuran derivatives have shown promising anticancer effects in human colorectal adenocarcinoma cells (HCT116). mdpi.comnih.gov The antiproliferative activity of these compounds is linked to their ability to induce apoptosis and inhibit key signaling pathways involved in tumorigenesis. nih.govresearchgate.net

Compound/DerivativeCancer Cell LineActivity/Finding
Fluorinated Dihydrobenzofuran DerivativesHCT116 (colorectal adenocarcinoma)Inhibited proliferation by approximately 70% (for two specific compounds). nih.govresearchgate.net
2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamidesACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate)Exhibited potent cytotoxic activities at low micromolar concentrations. researchgate.net
Dihydrobenzofuran Lignan (B3055560) DerivativeJurkat and U-937 cellsIdentified as a potential antiproliferative and antitumor agent. nih.gov

A key mechanism through which 2,3-dihydrobenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. One study found that a synthetic derivative of benzofuran lignan, named Benfur, induced apoptosis in p53-positive cells. nih.gov This compound was shown to affect mitochondrial events, leading to the release of cytochrome c and subsequent activation of caspase 3, a critical executioner caspase in the apoptotic pathway. nih.gov

Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to induce DNA fragmentation by approximately 80% and cause a concentration-dependent cleavage of PARP-1, a protein involved in DNA repair and apoptosis. nih.govresearchgate.net These compounds also led to the inhibition of the antiapoptotic protein Bcl-2, further promoting cell death. nih.govresearchgate.net Another study on novel dihydrobenzofuran derivatives demonstrated that a specific compound caused cell cycle arrest at the S phase in OVCAR-4 ovarian cancer cells, which subsequently inhibited cell proliferation and induced apoptosis. researchgate.net

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. The inhibition of NF-κB signaling is therefore a promising strategy for cancer therapy.

Several studies have demonstrated that 2,3-dihydrobenzofuran derivatives can effectively inhibit NF-κB activity. researchgate.net For instance, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were shown to inhibit LPS-induced NF-κB transcriptional activity. researchgate.net A synthetic benzofuran lignan derivative, Benfur, was found to potentially inhibit NF-κB DNA binding activity by inhibiting the degradation of IκBα, an inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the p65 subunit. nih.gov This inhibition of NF-κB contributes to the pro-apoptotic and antiproliferative effects of these compounds. nih.gov

Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as inhibitors of various enzymes implicated in cancer and other diseases.

PARP-1: As mentioned previously, fluorinated dihydrobenzofuran derivatives have been shown to cause a concentration-dependent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.govresearchgate.net Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

Alpha-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Eurothiocin B, a natural product containing a 2,3-dihydrobenzofuran core, is known to be an α-glucosidase inhibitor. mdpi.com The inhibition of α-glucosidase by certain derivatives highlights the broad therapeutic potential of this scaffold. nih.gov

EnzymeCompound/Derivative ClassFinding
PARP-1Fluorinated Dihydrobenzofuran DerivativesConcentration-dependent cleavage of PARP-1, indicating inhibition of its activity. nih.govresearchgate.net
Alpha-GlucosidaseEurothiocin B (natural 2,3-dihydrobenzofuran)Known inhibitor of α-glucosidase. mdpi.com

Antimicrobial and Antifungal Efficacy

The benzofuran nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The introduction of a bromine atom at the 5-position of the 2,3-dihydrobenzofuran ring, as well as in related benzofuran structures, has been explored for its potential to modulate biological activity.

Research into benzofuran derivatives has demonstrated that halogenation can significantly influence their antimicrobial and antifungal profiles. For instance, a study on various benzofuran derivatives highlighted that the presence and position of substituents like bromine are critical determinants of their efficacy against different microbial strains. While specific data on the antimicrobial and antifungal spectrum of 5-Bromo-2,3-dihydrobenzofuran is not extensively detailed in the reviewed literature, broader studies on brominated benzofurans provide valuable insights.

One study on the synthesis of novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus investigated compounds derived from 5-bromo-2-acetylbenzofuran. These complex heterocyclic structures, which incorporate the 5-bromobenzofuran (B130475) moiety, were screened for their antifungal activity. Specifically, compounds described as 3-(5-Bromo-1-benzofuran-2-yl) derivatives exhibited activity against fungal pathogens. This suggests that the 5-bromobenzofuran scaffold can serve as a crucial building block for creating more complex molecules with notable antifungal properties.

Another area of research has focused on how substitutions on the benzofuran ring impact activity. For example, the conversion of a methyl benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, was found to drastically increase its antifungal activity. This underscores the potential enhancing effect of bromine substitution on the benzofuran core in the context of antifungal drug discovery.

While these findings pertain to derivatives and not the parent this compound, they collectively suggest that the 5-bromo substitution pattern is a favorable feature for imparting or enhancing antimicrobial and antifungal activities in the broader class of benzofuran-related compounds. Further investigation is warranted to isolate and quantify the specific efficacy of this compound itself.

Neuroprotective Properties and Central Nervous System (CNS) Activity

Derivatives of 2,3-dihydrobenzofuran have emerged as promising candidates in the search for neuroprotective agents, with research pointing towards their potential in addressing neurodegenerative conditions such as Alzheimer's disease. The core structure is seen as a valuable scaffold for interacting with various targets within the central nervous system.

One study investigated the neuroprotective effects of a selenium-containing 2,3-dihydrobenzofuran derivative, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), in a mouse model of Alzheimer's disease. The findings were promising, showing that TFSeB could improve memory performance and reduce oxidative stress markers in the brain. This suggests that the 2,3-dihydrobenzofuran moiety can serve as an effective backbone for neuroprotective compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Research has shown that benzofuran-based structures can be effective inhibitors of these enzymes.

A study focused on 2-benzylbenzofuran derivatives for butyrylcholinesterase inhibition found that the nature and position of substituents were critical for activity. Notably, 5-bromo-2-(4-hydroxybenzyl)benzofuran emerged as the most potent BuChE inhibitor in the series, with an IC50 value of 2.93 µM. This compound demonstrated significantly higher activity compared to the reference inhibitor, galantamine. The presence of the bromine atom at the 5-position of the benzofuran scaffold was a key feature of this highly active compound.

Another research effort involved the synthesis of benzofuran-triazole hybrids starting from 5-bromo-2-hydroxybenzaldehyde, which forms a 5-bromobenzofuran core. These hybrids were evaluated for their AChE inhibitory potential. One of the most active compounds in this series, bearing a 2,5-dimethoxyphenyl moiety, exhibited a potent anti-AChE activity with an IC50 value of 0.55 µM. researchgate.net

These studies highlight the importance of the 5-bromobenzofuran scaffold in designing effective cholinesterase inhibitors.

Compound ClassTarget EnzymeKey Compound ExampleIC50 Value
2-BenzylbenzofuransBuChE5-bromo-2-(4-hydroxybenzyl)benzofuran2.93 µM
Benzofuran-triazole hybridsAChEDerivative with 2,5-dimethoxyphenyl moiety0.55 µM researchgate.net
Modulation of NMDA Receptors (Negative and Positive Allosteric Modulators)

The N-methyl-D-aspartate (NMDA) receptor is another important target in the CNS, and its modulation is a key area of research for various neurological disorders. Some studies have suggested that 2,3-dihydrobenzofuran derivatives possess the potential to act as modulators of NMDA receptors. nih.gov These compounds have been investigated for their protective effects against seizures, indicating a possible interaction with the glutamatergic system, where NMDA receptors play a crucial role. nih.gov While direct evidence for this compound as an NMDA receptor modulator is limited, the broader class of dihydrobenzofurans is considered a promising area for the development of such agents.

Inhibition of Amyloid-β (Aβ) Fibril Formation

The aggregation of amyloid-β (Aβ) peptides into fibrillar plaques is a hallmark of Alzheimer's disease. The inhibition of this process is a major therapeutic goal. A study has identified a series of benzofuran derivatives as inhibitors of Aβ fibril formation. nih.gov The research indicated a strong correlation between the ability of these compounds to bind to the Aβ peptide and their inhibitory activity. nih.gov Although the specific compounds within this active series were not fully disclosed in the abstract, this finding points to the potential of the benzofuran scaffold in developing anti-amyloid agents.

Anti-inflammatory, Antioxidant, and Antipyretic Profiles

The anti-inflammatory and antioxidant properties of dihydrobenzofuran derivatives have been a subject of scientific investigation, revealing the potential of this chemical scaffold in combating inflammation and oxidative stress.

A study exploring fluorinated benzofuran and dihydrobenzofuran derivatives found that these compounds could suppress lipopolysaccharide-stimulated inflammation. nih.gov The research highlighted that the biological effects of these derivatives are enhanced by the presence of certain substituents, including bromine. nih.gov This suggests that a compound like this compound could possess favorable anti-inflammatory characteristics. The study identified that several of these compounds inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory pathway. nih.gov

In terms of antioxidant activity, research on 2,3-dihydrobenzo[b]furan-5-ol and its analogues has provided insights into the antioxidant profile of this core structure. nih.gov The study determined various parameters, including redox properties and the capacity to inhibit lipid peroxidation. nih.gov While this study did not include a 5-bromo substituted analogue, it establishes the antioxidant potential of the 2,3-dihydrobenzofuran-5-ol (B1279129) backbone. The presence of a hydroxyl group at the 5-position is crucial for this activity.

Another study on a novel compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), which is structurally related to 5-bromobenzofuran, found that it possesses antioxidant and neuroprotective properties. frontiersin.org BFB was shown to protect against oxidative stress injury in cells through the activation of the Nrf2 pathway, a key regulator of antioxidant gene expression. frontiersin.org

Information regarding the antipyretic profile of this compound is not prominently available in the reviewed literature.

Other Biological Activities (e.g., Anti-HIV, Antimalarial, Anticonvulsant)

Beyond the previously discussed areas, derivatives of this compound have been explored for a range of other potential therapeutic applications.

In the realm of anti-HIV research, a novel zidovudine (B1683550) (AZT) derivative, WHI-07, chemically known as 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (B84403), has been identified as a potent anti-HIV agent. nih.gov This complex molecule incorporates a 5-bromo-5,6-dihydro-thymidine structure, which shares some structural similarities with a substituted dihydrobenzofuran ring system. Another study investigated a series of 5-halo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential anti-HIV drugs, with the 5-bromo derivatives showing significant activity. nih.gov

Regarding antimalarial activity, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their efficacy against Plasmodium falciparum. nih.gov While these are benzofuranones rather than dihydrobenzofurans, the study provides evidence for the utility of the broader benzofuran scaffold in antimalarial drug discovery.

In the context of anticonvulsant activity, 5-Bromo-2,3-dihydro-1-benzofuran is mentioned as an intermediate in the synthesis of various pharmaceuticals, including anti-epileptic drugs. This suggests its utility as a building block in the development of new anticonvulsant agents. Broader research into small-molecule anticonvulsants has identified various heterocyclic compounds with neuroprotective and anticonvulsant properties, a category into which dihydrobenzofuran derivatives fall. nih.gov

Biological ActivityCompound Class/DerivativeKey Findings
Anti-HIV5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine derivative (WHI-07)Potent anti-HIV activity. nih.gov
Anti-HIV5-bromo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidine5-bromo derivatives showed significant anti-HIV-1 activity. nih.gov
Antimalarial(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranonesActive against drug-sensitive and multidrug-resistant P. falciparum. nih.gov
Anticonvulsant5-Bromo-2,3-dihydro-1-benzofuranUsed as an intermediate in the synthesis of anti-epileptic drugs.

Ligand Design and Rational Drug Design Approaches

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govacs.org Its rigid bicyclic framework provides a stable and well-defined three-dimensional orientation for appended functional groups, making it an attractive core for the rational design of ligands targeting a variety of biological receptors and enzymes. The introduction of a bromine atom at the 5-position, creating this compound, offers a specific vector for molecular exploration, enabling chemists to probe interactions within binding pockets and to serve as a chemical handle for further synthetic elaboration.

Rational drug design utilizes the understanding of a biological target's structure to design molecules that can interact with it. researchgate.net In this context, this compound has been employed as both a core scaffold and a key intermediate in the development of novel therapeutic agents.

Application as a Scaffold for PARP-1 Inhibitors

Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. In an effort to discover novel PARP-1 inhibitors, researchers designed a series of compounds based on a 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold, which was intended to target the NAD+ binding site of the enzyme. nih.govacs.org

The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide, demonstrated moderate inhibitory activity. To explore the structure-activity relationship (SAR), modifications were made at various positions of the scaffold. One such modification involved bromination at the 5-position to yield This compound-7-carboxamide . nih.govacs.org This modification was achieved by treating the parent compound with bromine in acetic acid. acs.org

However, the biological evaluation of this derivative revealed that the introduction of the bromine atom at the 5-position was detrimental to its inhibitory activity against PARP-1. The compound was found to be inactive, with an IC50 value greater than 25 μM, a significant decrease in potency compared to the unsubstituted lead compound. nih.govacs.org This finding underscores the high sensitivity of the PARP-1 active site to substitutions on this part of the scaffold.

CompoundStructurePARP-1 IC50 (μM)
2,3-Dihydrobenzofuran-7-carboxamideONH29.45
This compound-7-carboxamideONH2Br> 25

Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org

Utility as a Synthetic Intermediate for Bromodomain Inhibitors

In contrast to its use as a final scaffold, this compound is also a valuable intermediate in multi-step synthetic routes. This is exemplified in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a member of the bromo and extra-terminal domain (BET) family of proteins, which are epigenetic readers and are considered important targets in oncology. researchgate.net

In the design of novel BRD4 inhibitors, researchers required the This compound-7-sulfonyl chloride intermediate. ias.ac.in This was prepared from 2,3-dihydrobenzofuran in a two-step process. First, 2,3-dihydrobenzofuran was treated with bromine to afford the 5-bromo substituted derivative. Subsequently, treatment with chlorosulfonic acid installed the sulfonyl chloride group at the 7-position, yielding the desired intermediate. ias.ac.in This intermediate was then reacted with various amine-containing fragments to produce a library of target compounds for biological screening. ias.ac.in This approach highlights how the bromo-substituent can be strategically incorporated early in a synthesis to provide a key building block for creating a diverse range of molecules for SAR studies.

While the bromine atom can introduce steric hindrance or unfavorable electronic properties for a specific target like PARP-1, it is often included in ligand design to form halogen bonds. acs.org A halogen bond is a noncovalent interaction between a halogen atom and a Lewis base, which can contribute significantly to binding affinity and selectivity. The utility of the 5-bromo substitution is therefore highly dependent on the topology and amino acid composition of the target protein's binding site.

Other Specialized Research Applications

Agrochemical Development (e.g., Pesticides, Insecticides, Acaricides)

The dihydrobenzofuran scaffold is a recognized structural motif in the design of new agrochemicals. While direct data on the pesticidal activity of 5-Bromo-2,3-dihydrobenzofuran is limited in publicly available research, its role as a precursor and building block in the synthesis of more complex and biologically active molecules is an area of active investigation.

Derivatives of dihydrobenzofuran have been explored for their potential as herbicides, insecticides, and fungicides. For instance, research into N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides has demonstrated that certain compounds within this class exhibit excellent and selective herbicidal activity, particularly against monocotyledonous grasses. researchgate.net Specifically, some derivatives showed 100% inhibition against the growth of three types of monocotyledonous grasses in both pre- and post-emergence treatments at an application rate of 2250 g/hm². researchgate.net This highlights the potential of the dihydrobenzofuran structure as a toxophore in the development of new herbicidal agents.

Furthermore, the broader benzofuran (B130515) chemical space has been a fertile ground for the discovery of compounds with a wide range of biological activities, including insecticidal and acaricidal properties. The inherent reactivity of the bromine atom in this compound allows for a variety of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. The development of novel pesticides is a continuous effort to overcome resistance in target pests and to introduce more selective and environmentally benign alternatives. The use of intermediates like this compound is crucial in this endeavor, providing a foundation for the creation of new active ingredients.

Derivative Class Target Pest Type Reported Activity
N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamidesMonocotyledonous grassesExcellent and selective herbicidal activity researchgate.net
Dihydrobenzofuran derivativesGeneralInvestigated as potential insecticidal and fungicidal agents

Environmental Chemistry and Remediation (e.g., Degradation of Pollutants)

The environmental fate of halogenated organic compounds is a significant area of research in environmental chemistry. Brominated compounds, in particular, can be persistent in the environment, and understanding their degradation pathways is crucial for developing effective remediation strategies. While specific studies on the environmental degradation of this compound are not extensively documented, research on related brominated and benzofuran-containing compounds provides valuable insights into its potential environmental behavior.

Microbial degradation is a key process in the natural attenuation of many organic pollutants. Studies on the biodegradation of brominated flame retardants, for example, have shown that aerobic bacterial consortia can achieve complete debromination within days. nih.gov The initial step in the aerobic degradation of such compounds is often an oxidative process. nih.gov This suggests that microbial communities in soil and water could potentially degrade this compound, likely initiating the process through enzymatic attack on the aromatic ring or the dihydrofuran moiety, followed by debromination.

Research on the microbial degradation of dibenzofuran, a related aromatic ether, has identified specific bacterial strains, such as Staphylococcus auriculans DBF63, that can utilize it as a sole source of carbon and energy. nih.gov The degradation pathways often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization. While this compound has a different structure, the fundamental enzymatic machinery that bacteria use to degrade aromatic compounds could be adapted to break it down.

The study of such degradation processes is fundamental to the field of bioremediation, which utilizes microorganisms to clean up contaminated sites. nih.govmdpi.com Understanding the factors that influence the rate and extent of biodegradation, such as the presence of specific microbial strains, oxygen levels, and the availability of other nutrients, is essential for designing effective bioremediation strategies for sites contaminated with brominated organic compounds. Further research is needed to specifically elucidate the environmental fate and potential for bioremediation of this compound.

Compound Class Degradation Process Key Findings
Brominated Flame RetardantsAerobic microbial degradationComplete debromination observed within days, initiated by an oxidative step. nih.gov
DibenzofuranMicrobial degradation by Staphylococcus auriculansUtilized as a sole carbon and energy source, with degradation proceeding via hydroxylation and ring cleavage. nih.gov
General Organic PollutantsBioremediationMicrobial processes are central to the detoxification and removal of contaminants from the environment. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Bromo-2,3-dihydrobenzofuran, and how can intermediates be optimized?

  • A three-step synthesis starting from 2-bromophenylacetic acid involves borane-mediated reduction, chloro derivative formation, and cyclization under basic conditions, yielding 4-bromo-2,3-dihydrobenzofuran (72% overall yield). Key intermediates must be isolated to avoid side reactions during cyclization .
  • Alternative methods include Pd-mediated coupling reactions to introduce substituents at the 4-position, enabling access to diverse derivatives .

Q. How can structural characterization of this compound derivatives be performed to resolve ambiguities in prior literature?

  • X-ray crystallography and NMR spectroscopy are critical for confirming regiochemistry. For example, early studies misassigned substituent positions (e.g., 2- vs. 3-methyl derivatives) due to reliance on indirect methods. Direct structural analysis is recommended to avoid misinterpretation .

Q. What analytical techniques are essential for purity assessment and functional group identification?

  • High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) ensure purity. Infrared (IR) spectroscopy and 1H^{1}\text{H}/13C^{13}\text{C} NMR are indispensable for verifying functional groups like the dihydrofuran ring and bromine substitution .

Advanced Research Questions

Q. How can enantioselective synthesis of 2,3-dihydrobenzofuran scaffolds be achieved for drug discovery?

  • Engineered myoglobin catalysts enable stereoselective cyclopropanation, yielding tricyclic dihydrobenzofurans with >99.9% enantiomeric excess (ee). Computational modeling of enzyme active sites guides rational catalyst design .
  • Cu/SPDO-catalyzed [3+2] cycloaddition offers another enantioselective route, particularly for 2-aryl derivatives, with applications in melatonin receptor agonists .

Q. What computational strategies are effective for predicting the bioactivity and ADMET properties of this compound derivatives?

  • Molecular dynamics simulations and density functional theory (DFT) assess binding affinity to targets like 5-HT2A_{2A} receptors. Free energy calculations (e.g., MM-GBSA) quantify substituent contributions, revealing hydrophobic interactions beyond simple bromine effects .
  • ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and cytochrome P450 inhibition to prioritize derivatives with favorable pharmacokinetics .

Q. How do substituent modifications at the 5-position influence pharmacological activity?

  • Bromine at the 5-position enhances binding energy (2.4–3.2 kcal/mol) in serotonin receptor ligands, likely due to hydrophobic and electronic effects. Comparative studies show 5-bromo derivatives exhibit higher affinity than chloro or methyl analogues .
  • Substituent bulkiness (e.g., 3,3-dimethyl groups) can restrict ring puckering, altering receptor selectivity. Structure-activity relationship (SAR) studies should balance steric and electronic factors .

Q. What biocatalytic approaches enable scalable production of complex dihydrobenzofuran-based tricycles?

  • Myoglobin variants optimized via directed evolution catalyze cyclopropanation of benzofurans with high diastereoselectivity (d.r. >20:1). This method avoids toxic transition metals and operates under mild conditions .

Methodological Considerations

Q. How can conflicting data on cyclization efficiency be resolved during synthesis?

  • Kinetic studies and in situ monitoring (e.g., reaction calorimetry) identify bottlenecks. For example, incomplete cyclization of phenethyl alcohol intermediates requires reflux in basic conditions to drive the reaction to completion .

Q. What strategies mitigate racemization in chiral dihydrobenzofuran synthesis?

  • Low-temperature enzymatic hydrolysis using Candida antarctica lipase achieves >99% ee for ester intermediates. Chiral stationary phase HPLC is recommended for ee validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.